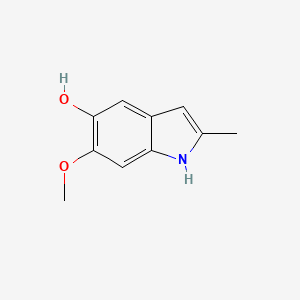

6-Methoxy-2-methyl-1H-indol-5-ol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H11NO2 |

|---|---|

Molekulargewicht |

177.20 g/mol |

IUPAC-Name |

6-methoxy-2-methyl-1H-indol-5-ol |

InChI |

InChI=1S/C10H11NO2/c1-6-3-7-4-9(12)10(13-2)5-8(7)11-6/h3-5,11-12H,1-2H3 |

InChI-Schlüssel |

MTUUUKHPQAIUES-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=CC(=C(C=C2N1)OC)O |

Herkunft des Produkts |

United States |

Chemical Reactivity and Derivatization of 6 Methoxy 2 Methyl 1h Indol 5 Ol and Analogs

Reactivity Governed by Methoxy (B1213986) and Hydroxyl Groups

The methoxy (-OCH3) and hydroxyl (-OH) groups attached to the benzene (B151609) portion of the indole (B1671886) ring play a crucial role in dictating the molecule's reactivity.

Both the methoxy and hydroxyl groups are potent electron-donating groups. stackexchange.comquora.com This is due to the presence of lone pairs of electrons on the oxygen atoms, which can be delocalized into the aromatic π-system through resonance. stackexchange.com This increased electron density makes the indole ring more nucleophilic and thus more susceptible to electrophilic substitution reactions.

The electron-donating nature of these groups is a combination of two opposing effects:

Resonance Effect: The lone pairs on the oxygen atoms can participate in the conjugated system of the indole ring, increasing electron density. This is the dominant effect. libretexts.org

Inductive Effect: Due to the high electronegativity of oxygen, the methoxy and hydroxyl groups also exert an electron-withdrawing inductive effect through the sigma bonds. stackexchange.com

The hydroxyl group at the C-5 position can act as both a hydrogen bond donor and acceptor. This capability allows for the formation of intermolecular hydrogen bonds, which can influence the compound's physical properties, such as its melting point and solubility. In some cases, intramolecular hydrogen bonds can also form, affecting the molecule's conformation and stability. researchgate.net For instance, in related indole derivatives, the formation of cyclic dimers through double hydrogen bonds has been observed, which can impact their biological activity.

Strategic Functionalization of the Indole Nucleus

The presence of multiple reactive sites in 6-methoxy-2-methyl-1H-indol-5-ol allows for a variety of strategic functionalizations.

The nitrogen atom in the indole ring (N-1) is a common site for derivatization. N-alkylation or N-acylation can be achieved to introduce various functional groups. For example, in related indole systems, N-acetylation is a common strategy to protect the nitrogen during subsequent reactions or to directly modify the compound's properties.

Table 1: Examples of N-1 Functionalization Reactions on Indole Analogs

| Reagent | Reaction Type | Product Type |

| Acetyl chloride | N-Acetylation | N-acetylated indole |

| Alkyl halide | N-Alkylation | N-alkylated indole |

Data compiled from various sources on indole chemistry.

The hydroxyl group at C-5 is another key site for modification.

Etherification: This reaction involves converting the hydroxyl group into an ether. This is typically achieved by deprotonating the hydroxyl group with a base to form an alkoxide, which then reacts with an alkyl halide.

Esterification: The hydroxyl group can be converted into an ester by reacting it with a carboxylic acid or its derivative, such as an acid chloride or anhydride. For example, acetylation of a hydroxyl group on an indole ring can be achieved using acetic anhydride.

These modifications can alter the compound's lipophilicity and other physicochemical properties.

Table 2: Common Reagents for Hydroxyl Group Modification

| Reaction Type | Reagent | Functional Group Introduced |

| Etherification | Alkyl halide (e.g., methyl iodide) | Alkoxy group |

| Esterification | Acetic anhydride | Acetoxy group |

Data compiled from general organic chemistry principles and indole synthesis literature.

The electron-rich nature of the indole ring, enhanced by the methoxy and hydroxyl groups, facilitates carbon-carbon bond-forming reactions. chim.it These reactions are fundamental in building more complex molecular architectures.

Electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation or alkylation, can introduce new carbon substituents onto the benzene or pyrrole (B145914) ring. The positions of these substitutions are directed by the existing activating groups. For instance, in many methoxy-activated indoles, electrophilic substitution is directed to specific positions on the ring system. chim.it

Additionally, modern cross-coupling reactions, like the Suzuki or Heck reactions, can be employed if the indole ring is first functionalized with a suitable group, such as a halide. chim.it For example, a bromo-substituted dimethoxyindole can be further functionalized using Sonogashira cross-coupling to introduce alkynyl substituents. chim.it

Table 3: Examples of Carbon-Carbon Bond Forming Reactions on Indoles

| Reaction Name | Reagents | Bond Formed |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | C-C (acyl group addition) |

| Suzuki Coupling | Boronic acid, Palladium catalyst | C-C (aryl-aryl, etc.) |

| Heck Reaction | Alkene, Palladium catalyst | C-C (alkenyl group addition) |

Data compiled from various sources on synthetic organic chemistry.

Design and Synthesis of Hybrid Indole Structures

The strategy of molecular hybridization, which involves combining two or more distinct pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery. The indole nucleus, particularly when activated by methoxy groups, serves as a privileged scaffold for this approach. nsf.govacs.org The design of such hybrids aims to create novel compounds with potentially enhanced biological activity, improved selectivity, or novel mechanisms of action by integrating the properties of the constituent molecular fragments. The synthesis of these complex structures often relies on the versatile reactivity of the indole ring, allowing for its linkage to other heterocyclic systems, the formation of dimeric structures, or its incorporation into larger, fused polycyclic frameworks. chim.itrsc.org

A common approach involves the condensation of functionalized indoles, such as indole carbaldehydes, with other reactive molecules to form larger, hybrid systems. chim.it For instance, the reaction of indole carbaldehydes with compounds like thiosemicarbazides can yield thiosemicarbazone-based hybrids. chim.it Similarly, linking indoles to other heterocyclic rings like pyrazole (B372694), triazole, or thiazole (B1198619) has been a fruitful strategy for developing new classes of biologically active agents. acs.orgmdpi.comnih.gov

The fusion of indole and pyrazole moieties has been explored to generate novel compounds with potential therapeutic applications. One synthetic route involves the reaction of 5-aminopyrazoles with 1H-indole-3-carbaldehyde. acs.org The reaction, typically conducted in refluxing ethanol (B145695) with a catalytic amount of acetic acid, yields pyrazole–indole hybrids through the formation of a Schiff base. acs.org

A representative synthesis is outlined below:

Scheme 1: Synthesis of Pyrazole-Indole Hybrids

Source: Adapted from research on pyrazole-indole hybrid synthesis. acs.org

| Compound | Ar | Ar' | Product |

| 2a | C6H5 | C6H5 | 7a |

| 2b | C6H5 | 4-CH3C6H4 | 7b |

| 2c | C6H5 | 4-OCH3C6H4 | 7c |

| 2d | 4-CH3C6H4 | C6H5 | 7d |

| 2e | 4-CH3C6H4 | 4-OCH3C6H4 | 7e |

Table 1: Examples of Synthesized Pyrazole-Indole Hybrids. acs.org

Similarly, indole-triazole hybrids have been synthesized, demonstrating the versatility of the indole scaffold. mdpi.com One method involves reacting a 5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol intermediate with various phenacyl bromide derivatives in acetonitrile (B52724) with triethylamine (B128534) as a base. mdpi.com This approach allows for the introduction of diverse substituents onto the hybrid structure. Further derivatization, for example by reacting the resulting ketones with hydroxylamine (B1172632) hydrochloride, can produce oxime-based hybrids. mdpi.com Another strategy involves a multi-step synthesis beginning with the Vilsmeier-Haack formylation of substituted indoles to produce indole-3-carboxaldehydes, which are then used to build more complex acetamide (B32628) derivatives containing pyrazole or triazole rings. nih.gov

General Procedure for N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (7a–7r): A solution of 2-Chloro-N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide, a pyrazole derivative, and K₂CO₃ in acetonitrile is refluxed for several hours. After completion, the solvent is removed, and the product is isolated by extraction. nih.gov

The combination of indole and thiazole rings has been investigated for the development of specific enzyme inhibitors. nih.gov The design of these hybrids often focuses on strategic substitution on both the indole and thiazole moieties to optimize interactions with the biological target. A series of 2-(indol-5-yl)thiazole derivatives were synthesized to explore their structure-activity relationships. nih.gov Research indicated that introducing a hydrophobic group at the 1-position and an electron-withdrawing group at the 3-position of the indole ring, coupled with a small hydrophobic group on the thiazole ring, enhanced inhibitory activity. nih.gov

Bis-indolyl compounds, which consist of two indole units linked together, represent another class of indole-based hybrid structures. chim.it These molecules are prevalent in a variety of biologically active natural products. chim.it The synthesis of these structures can be achieved through various methods. For example, the reduction of (5-Methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone using a combination of lithium aluminium hydride (LiAlH₄) and aluminium chloride (AlCl₃) in a mixture of dry THF and diethyl ether yields 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole, a bis-indole derivative. nih.gov In the resulting molecule, the two planar indole ring systems are connected by a methylene (B1212753) bridge. nih.gov

| Starting Material | Reagents | Product | Yield |

| (5-Methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone | 1. LiAlH₄, AlCl₃, dry diethyl ether, 0 °C | 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole | Not specified |

| 2. Saturated sodium sulfate (B86663) solution |

Table 2: Synthesis of a Bis-Indole Derivative. nih.gov

More complex hybrid structures can be formed by fusing the indole ring system with other rings to create polycyclic alkaloids. The synthesis of 9-methoxy-5-methyl-6H-pyrido[4,3-b]carbazole derivatives, which are analogues of the antitumor alkaloid olivacine, showcases this approach. ptfarm.pl The synthesis can start from a pre-formed carbazole (B46965) derivative, such as 2-[2-(benzylamino)ethyl]-6-methoxy-1-methylcarbazole. ptfarm.pl This starting material undergoes acetylation followed by a Bischler-Napieralski-type cyclization with POCl₃ to form an iminium salt. This intermediate can then be reduced and aromatized to yield the final fused hybrid structure. ptfarm.pl

The total synthesis of highly complex, naturally occurring indole alkaloids often involves intricate strategies to construct multiple rings. For example, the synthesis of perophoramidine, a cytotoxic alkaloid, utilizes an interrupted Fischer indolization to construct the core tetracyclic indoline (B122111) unit from simpler hydrazine (B178648) and N,O-acetal precursors. rsc.org Such syntheses highlight the power of classical indole-forming reactions in building sophisticated hybrid molecules. rsc.org

Advanced Spectroscopic and Analytical Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H) and carbon atoms (¹³C) within a molecule.

For indole (B1671886) derivatives, ¹H NMR is instrumental in defining the substitution patterns on the aromatic ring. In a related compound, 5-methoxy-2-methylindole, the aromatic protons typically appear in the chemical shift range of δ 6.8–7.2 ppm, while the methyl group protons resonate at approximately δ 2.4 ppm. For a similar structure, 5-methoxy-1H-indole-2-carboxylic acid, the methoxy (B1213986) group protons show a signal around δ 3.769 ppm in DMSO-d₆. chemicalbook.com

¹³C NMR complements the proton data by providing insights into the carbon skeleton. For instance, in 5-hydroxy-6-methoxy-1H-indole-2-carboxylic acid, a positional isomer of the title compound, the carboxylic acid carbon (C2) is expected to resonate around δ 170 ppm, while the methoxy carbon (C5) appears at approximately δ 3.8 ppm. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, allowing for the unambiguous assignment of each carbon atom in the indole ring and its substituents. Theoretical calculations, such as those using the BMK functional with a 6-31G(d) basis set, can predict ¹³C chemical shifts with a mean unsigned error of 1.82 ppm, aiding in spectral interpretation. researchgate.net

Table 1: Representative ¹H NMR and ¹³C NMR Data for Related Indole Structures

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|---|

| 5-Methoxy-2-methylindole | ¹H | - | 6.8-7.2 (aromatic), 2.4 (methyl) |

| 5-Methoxy-1H-indole-2-carboxylic acid chemicalbook.com | ¹H | DMSO-d₆ | 3.769 (methoxy) |

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. For example, the molecular formula C₁₀H₉NO₄, corresponding to a related indole derivative, has a required m/z of 207.053. This level of precision is crucial for confirming the identity of a synthesized compound.

Electron ionization (EI) is a common technique used in MS that generates characteristic fragmentation patterns. For some aminoindane analogs, the mass spectra show strong molecular ions. researchgate.net In the case of ortho-substituted methoxybenzoyl indoles, a unique fragment ion corresponding to the loss of a hydroxyl radical (M-17) is observed. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is a powerful combination that separates components of a mixture before they are introduced into the mass spectrometer. This technique has been used to identify various indole derivatives. unl.edu The analysis of the fragmentation patterns provides a fingerprint of the molecule, aiding in its structural elucidation and differentiation from isomers.

Infrared (IR) Spectroscopy for Vibrational Modes and Hydrogen Bonding

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is particularly useful for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

In the solid state, indole derivatives often exhibit characteristic IR absorption bands. For instance, the N-H stretching vibration in the indole ring is a key feature. In a polymorph of 5-methoxy-1H-indole-2-carboxylic acid, a band at 3336 cm⁻¹ is attributed to the N-H group involved in an intermolecular N-H⋯O hydrogen bond. nih.gov The presence and position of this band can provide evidence for the type of hydrogen bonding present in the crystal lattice. nih.gov

A broad band observed in the region of 3200 to 2000 cm⁻¹ in the IR spectra of some indole derivatives is also indicative of strong hydrogen bonding. nih.gov The vibrational modes can be assigned more definitively with the aid of theoretical calculations, such as Density Functional Theory (DFT), which can predict wavenumbers that show good agreement with experimental values. researchgate.net These detailed vibrational analyses are crucial for understanding the structural and bonding characteristics of the compound.

X-ray Crystallography for Solid-State Structural Elucidation and Polymorphism

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. By diffracting X-rays through a single crystal of the compound, a detailed map of electron density can be generated, revealing precise bond lengths, bond angles, and intermolecular interactions.

For indole derivatives, X-ray crystallography has been used to confirm molecular structures and study their packing in the crystal lattice. For example, the crystal structure of 5-methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole reveals that the two indole ring systems are essentially planar and make a dihedral angle of 72.17 (7)° with each other. nih.gov In another case, the indole ring in 6-methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile is nearly planar. nih.gov

This technique is also essential for identifying and characterizing polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. A study on 5-methoxy-1H-indole-2-carboxylic acid identified a new polymorph that crystallizes in the monoclinic system, space group P2₁/c. mdpi.com The analysis of the crystal structure showed the formation of cyclic dimers through double hydrogen bonds between molecules. mdpi.com

Table 2: Crystallographic Data for Related Indole Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole | Monoclinic | - | Dihedral angle of 72.17 (7)° between indole rings | nih.gov |

| 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile | Triclinic | - | Nearly planar indole ring | nih.gov |

Chromatographic Methods (TLC, HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental for separating, identifying, and quantifying the components of a mixture. They are routinely used to assess the purity of synthesized compounds and to monitor the progress of chemical reactions.

Thin-Layer Chromatography (TLC) is a simple and rapid method for a quick check of purity and for following a reaction's progress.

High-Performance Liquid Chromatography (HPLC) is a more powerful technique that offers high resolution and sensitivity. For the analysis of indole derivatives, reversed-phase HPLC with C18 columns and UV detection (at wavelengths of 254–280 nm) is commonly employed to establish purity, often with a threshold of ≥95%. In the analysis of a related compound, 6-hydroxy-5-methoxyindole-2-carboxylic acid, HPLC was used for both qualitative and quantitative analysis. medicaljournalssweden.se

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. GC analysis, often coupled with a Flame Ionization Detector (FID), can be used to determine the conversion and yield of products in reactions involving indole derivatives. rsc.org The choice of the GC column's stationary phase is critical for achieving good separation of isomers. For instance, regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles have been successfully resolved on Rtx-5 and Rxi-17Sil MS stationary phases. researchgate.net

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and predict a variety of molecular properties. For indole (B1671886) derivatives, DFT calculations, often using functionals like B3LYP or ωB97X-D with basis sets such as 6-311+G(2d,p) or 6-31++G(d,p), provide deep insights into their behavior. mdpi.comnih.gov

High-level ab initio calculations, such as the G3(MP2)//B3LYP level of theory, have been successfully employed to determine the gas-phase standard molar enthalpies of formation for related methoxy-substituted indanone compounds, showing excellent agreement with experimental data derived from calorimetric techniques. mdpi.com The presence of a methoxy (B1213986) group has been shown to significantly decrease the gas-phase enthalpy of formation. mdpi.com

Table 1: Summary of DFT Calculation Parameters and Findings for Related Indole Structures

| Parameter | Methodology/Basis Set | Typical Findings | Reference |

|---|---|---|---|

| Molecular Geometry | DFT (ωB97X-D) / 6-31++G(d,p) | Provides optimized molecular structures that serve as a reliable starting point for further calculations. nih.gov | nih.gov |

| Gas-Phase Enthalpy | G3(MP2)//B3LYP | Estimation of thermodynamic properties with high accuracy, comparable to experimental values. mdpi.com | mdpi.com |

| Electronic Interactions | NBO analysis at B3LYP level | Quantifies the stabilization energy from electron delocalization and intramolecular charge transfer. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and molecular dynamics (MD) simulations are indispensable for exploring the conformational landscape of a molecule and its dynamic interactions with its environment, particularly with biological macromolecules. For complex indole derivatives, these simulations can reveal how the molecule behaves over time and how it binds to a receptor.

MD simulations on related indole-based ligands targeting G-protein coupled receptors (GPCRs) have shown that a key interaction often involves an electrostatic bond between a protonable nitrogen atom in the ligand and a conserved aspartate residue (Asp(3.32)) in the receptor's binding site. nih.gov These simulations can also elucidate the stability of crucial interactions, such as the "ionic lock" that is important for modulating receptor activity. nih.gov

Table 2: Common Intermolecular Interactions in Indole Derivatives

| Interaction Type | Description | Example Compound | Reference |

|---|---|---|---|

| Hydrogen Bonding | Formation of dimers or chains via N-H⋯O or O-H⋯O bonds. | 5-methoxy-1H-indole-2-carboxylic acid | nih.govresearchgate.net |

| Electrostatic Interaction | Attraction between a protonable nitrogen and a conserved aspartate in a receptor. | D2AAK1 (a complex indole derivative) | nih.gov |

| π-π Stacking | Interactions between aromatic indole rings. | General feature of aromatic systems. |

In Silico Approaches to Structure-Activity Relationships and Target Prediction

In silico methods are crucial in modern drug discovery for predicting the biological activity of a compound and identifying its potential molecular targets, thereby establishing a Structure-Activity Relationship (SAR). Molecular docking is a primary tool used for this purpose.

Docking studies performed on indole derivatives against various biological targets, such as fungal enzymes or receptors implicated in neuropsychiatric disorders, can predict the binding affinity and orientation of the ligand within the active site. nih.govjbcpm.com For instance, studies on a complex indole derivative, D2AAK1, used structure-based virtual screening to identify it as a potent dopamine (B1211576) D2 receptor antagonist. nih.gov Subsequent docking studies revealed its binding mode and key interactions. nih.gov

These computational approaches can screen large libraries of compounds to identify promising candidates. The predicted binding energy (often expressed in kcal/mol) from docking simulations serves as an estimate of the ligand's affinity for the target. jbcpm.com Further in silico analysis involves predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which helps to evaluate the drug-likeness of a compound before synthesis. jbcpm.comiaps.org.in By comparing the predicted activities of a series of structurally related compounds, researchers can build robust SAR models that guide the design of more potent and selective molecules. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry can accurately predict spectroscopic parameters, which is invaluable for confirming the structure of a newly synthesized compound. DFT calculations are widely used to compute infrared (IR) frequencies and nuclear magnetic resonance (NMR) chemical shifts.

The process involves first optimizing the molecule's geometry at a chosen level of theory, such as B3LYP with the 6-311G(d) basis set. epstem.net Following optimization, harmonic vibrational frequencies are calculated, which correspond to the peaks in an IR spectrum. nih.govepstem.net These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental IR spectra. epstem.net Potential energy distribution (PED) analysis can then be used to definitively assign each calculated vibrational mode to a specific molecular motion (e.g., C-H stretch, N-H bend). researchgate.net

For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed with DFT to calculate isotropic chemical shifts (¹H and ¹³C). epstem.net The calculated values are then compared to experimental data, often showing a strong linear correlation. epstem.net This comparison not only helps in assigning the experimental signals but also validates the accuracy of the computed molecular structure.

Table 3: Computational Methods for Spectroscopic Prediction

| Spectrum | Computational Method | Basis Set Example | Key Output | Reference |

|---|---|---|---|---|

| Infrared (IR) | DFT (B3LYP) | 6-311G(d) | Harmonic vibrational frequencies (cm⁻¹) | epstem.net |

| Raman | DFT (B3LYP) | 6-311++G(d,p) | Raman activities | researchgate.net |

Research on 6 Methoxy 2 Methyl 1h Indol 5 Ol Derivatives As Synthetic Precursors and Bioactive Scaffolds

Design Principles for Inhibitors Based on Indole (B1671886) Core Modifications

The indole scaffold serves as a foundational structure for designing inhibitors of various enzymes implicated in disease, including aromatase, BET bromodomains, and cyclooxygenase (COX). nih.govacs.orgnih.gov The design of these inhibitors often involves strategic modifications to the indole core to achieve high affinity and selectivity for the target enzyme.

Aromatase: Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of hormone-dependent breast cancer. frontiersin.orgnih.gov Indole-based aromatase inhibitors have been developed, and their efficacy is often linked to the substitution pattern on the indole ring. frontiersin.orgnih.gov For instance, the position of substituents, such as an aryl sulfonamide group, on the indole nucleus plays a crucial role in determining inhibitory activity. frontiersin.orgnih.gov Studies have shown that attaching the aryl sulfonamide moiety at the C-5 position of the indole ring can lead to potent aromatase inhibition, while substitution at the C-3 or C-6 positions can result in a loss of potency. frontiersin.orgnih.gov Molecular docking studies help to elucidate the binding interactions of these indole derivatives within the aromatase active site, guiding the design of more effective inhibitors. frontiersin.orgnih.govresearchgate.net

BET Bromodomain: The Bromodomain and Extra-Terminal (BET) family of proteins are epigenetic readers that are attractive targets for cancer and inflammation therapies. nih.govnih.govresearchgate.net The design of selective inhibitors for individual BET bromodomains is challenging due to high sequence similarity. nih.gov However, structure-based design approaches have led to the development of selective inhibitors. nih.govacs.org Key to this selectivity is the exploitation of differences in the amino acid residues within the binding pockets of different bromodomains. acs.org For example, targeting a key aspartate/histidine switch between the BD1 and BD2 domains of BET proteins has enabled the development of domain-selective inhibitors. acs.org

Cyclooxygenase (COX): Cyclooxygenase enzymes (COX-1 and COX-2) are key players in inflammation. While non-selective COX inhibitors can cause gastrointestinal side effects, selective COX-2 inhibitors offer a safer therapeutic option. nih.govnih.govmdpi.com The indole nucleus has been a fruitful scaffold for developing selective COX-2 inhibitors. acs.orgnih.govrsc.org The design strategy often involves introducing specific substituents at various positions of the indole ring to favor binding to the larger active site of COX-2 over COX-1. nih.govmdpi.com For example, dialkylation at the C-2 and C-3 positions of the indole scaffold can favor a binding orientation similar to that of known selective COX-2 inhibitors. nih.gov Furthermore, converting the carboxylic acid group of non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) into amides or esters can lead to potent and selective COX-2 inhibition with reduced ulcerogenic potential. nih.gov

Development of Indole-Derived Ligands for Biological Targets (Structural Basis)

The development of indole-derived ligands for specific biological targets is heavily reliant on understanding the structural basis of their interactions. nih.gov The indole scaffold is a versatile building block found in many natural substances like serotonin (B10506) and tryptophan. nih.gov Its structure can be modified to create ligands that bind to a variety of receptors and enzymes. nih.govmdpi.com

The affinity of indole derivatives for their biological targets is highly dependent on the nature and position of substituents on the indole ring. nih.govnih.gov For example, in the development of ligands for the benzodiazepine (B76468) receptor (BzR), the presence of substituents at the 5-position of the indole scaffold and on a side chain phenyl ring showed interdependent effects on potency. nih.gov Specifically, for 5-chloro or 5-nitro derivatives, affinity was improved by hydroxyl or methoxy (B1213986) groups on the side chain, whereas for 5-hydrogen derivatives, halogens on the side chain increased affinity. nih.gov

Furthermore, the NH group of the indole nucleus can be critical for binding, potentially forming a hydrogen bond with the target or being sterically repelled by the binding site. nih.gov The introduction of different functional groups at various positions, such as the C-2 position, can significantly enhance binding affinity and biological activity. nih.gov

The following table summarizes the structural modifications of indole derivatives and their impact on biological target affinity:

| Indole Derivative Modification | Biological Target | Effect on Affinity/Activity | Reference |

| Aryl sulfonamide at C-5 position | Aromatase | Potent inhibition | frontiersin.orgnih.gov |

| Aryl sulfonamide at C-3/C-6 position | Aromatase | Loss of potency | frontiersin.orgnih.gov |

| Dialkylation at C-2 and C-3 positions | COX-2 | Favors selective binding | nih.gov |

| Conversion of carboxylic acid to amide/ester | COX-2 | Potent and selective inhibition | nih.gov |

| 5-Cl/NO2 with hydroxyl/methoxy on side chain | Benzodiazepine Receptor | Improved affinity | nih.gov |

| 5-H with halogens on side chain | Benzodiazepine Receptor | Increased affinity | nih.gov |

| Introduction of Br, phenyl, or COOCH3 at C-2 | Melatonin (B1676174) Receptor | Significantly enhanced affinity | nih.gov |

Mechanistic Studies of Derivative Interactions with Biological Systems

Indole derivatives, including those related to 6-Methoxy-2-methyl-1H-indol-5-ol, exhibit a range of biological activities, with their antioxidant and chemoprotective effects being particularly noteworthy. nih.govnih.gov Mechanistic studies are crucial for understanding how these compounds interact with biological systems to exert their effects.

Antioxidant Activity: The antioxidant properties of indole derivatives are often attributed to their ability to scavenge free radicals. acs.orgresearchgate.net The mechanism of radical scavenging can involve hydrogen atom transfer (HAT), single electron transfer (SET), or radical adduct formation (RAF). acs.org For instance, the scavenging of the DPPH radical by some C-3 substituted indole derivatives is thought to occur through the initial abstraction of a hydrogen or electron from the indole ring. nih.gov The presence of an unsubstituted indole nitrogen atom is considered important for this activity. nih.gov Studies on indole-3-carbinol (B1674136) have shown that its hydroxyl radical scavenging activity is highly efficient and primarily follows the RAF mechanism in a lipid environment. acs.org The methoxy group on the indole ring can also contribute to the antioxidant capacity. mdpi.com

Chemoprotective and Cytoprotective Activity: The chemoprotective and cytoprotective effects of indole derivatives are often linked to their antioxidant properties and their ability to interact with cellular membranes. nih.govnih.gov Some C-3 substituted indole derivatives have shown high cytoprotective activity against oxidative hemolysis in red blood cells. nih.gov This protection is thought to be due to their interactions with the components of the red blood cell membrane. nih.gov Similarly, certain indole derivatives related to melatonin have demonstrated a cytoprotective effect against kainate-induced cellular death in neuronal cells, an effect that is related to their ability to reduce lipoperoxidation. nih.gov The structural modifications of these derivatives, such as the position of the methoxy group, can influence their cytoprotective potency. nih.gov

Application in the Synthesis of Complex Natural Product Analogs

The indole scaffold is a fundamental building block in the synthesis of a wide array of complex natural products and their analogs. nih.govacs.orgnih.gov The inherent reactivity of the indole nucleus, which can be further enhanced by substituents like methoxy groups, makes it a valuable starting point for constructing intricate molecular architectures. chim.it

Synthetic strategies such as the Fischer, Bischler, and Hemetsberger indole syntheses are commonly employed to construct the core indole structure, which can then be further functionalized. chim.it Methoxy-activated indoles are particularly useful as they allow for diverse regiochemical transformations. chim.it

A notable example of the use of an indole derivative in complex synthesis is the total synthesis of streptide, where a Larock-indole-synthesis strategy was used for the key ring-closing step to form a 20-membered macrocycle. acs.org This demonstrates the power of indole chemistry in achieving complex macrocyclizations.

Furthermore, the development of synthetic strategies for creating analogs of natural products allows for the exploration of structure-activity relationships and the optimization of biological activity. nih.gov By systematically modifying the structure of a natural product, chemists can design analogs with improved properties, such as enhanced stability or potency. nih.gov For example, stable analogs of prostacyclin have been synthesized to overcome the short lifetime of the natural compound. nih.gov The synthesis of analogs of the natural product CJ-16,264, guided by total synthesis efforts, ultimately led to the correct structural assignment of the natural product and the creation of a library of related compounds for biological evaluation. nih.gov

Emerging Research Areas and Future Perspectives

Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of methoxy-activated indoles has traditionally relied on established methods like the Fischer, Bischler, and Hemetsberger indole (B1671886) syntheses. chim.it These methods are foundational for creating a wide variety of indole derivatives. chim.it For instance, a related compound, ethyl 6-methoxy-3-methylindole-2-carboxylate, has been synthesized using the Japp–Klingmann reaction, starting from m-anisidine. nih.gov

Future research is increasingly focused on developing more efficient and environmentally benign synthetic strategies. Key areas of exploration include:

One-Pot Cyclization: The development of one-pot reactions that combine multiple synthetic steps without isolating intermediates is a promising avenue. For example, a copper-catalyzed one-pot cyclization followed by acetylation has been used for synthesizing related indolyl acetates, offering high efficiency and reducing waste.

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while potentially increasing yields. This technique has been successfully applied in the synthesis of indole derivatives, such as 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide, by enhancing the efficiency of acylation reactions.

Mechanochemistry: The use of mechanochemical methods, such as ball milling with Brønsted acid ionic liquid catalysts, presents a solvent-free or low-solvent approach to synthesizing indole derivatives, aligning with the principles of green chemistry.

Catalyst Optimization: Research into novel catalysts, including Lewis acids like zinc chloride (ZnCl₂), aims to improve the regioselectivity and efficiency of functionalizing the indole core.

These sustainable approaches not only aim to improve the economic viability of synthesis but also to minimize the environmental impact, a critical consideration for modern chemical manufacturing.

Advanced Spectroscopic Techniques for Elucidating Dynamic Processes

Thorough characterization is essential to confirm the structure and purity of newly synthesized compounds. While standard techniques like ¹H and ¹³C NMR and mass spectrometry are routine, advanced methods are required to understand the molecule's three-dimensional structure and dynamic behavior.

Multi-dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning proton and carbon signals, especially for complex substituted indoles. mdpi.com These methods help to confirm connectivity and differentiate between isomers.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the confident determination of a compound's elemental composition and verification of its identity.

X-ray Crystallography: When single crystals can be obtained, X-ray crystallography offers definitive proof of structure, providing precise data on bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov This technique was used to resolve the regioselective functionalization in a related acetamide (B32628) derivative.

The table below summarizes the expected spectroscopic data for 6-Methoxy-2-methyl-1H-indol-5-ol, based on data from analogous compounds.

| Technique | Expected Observations | Reference Analogs |

| ¹H NMR | Aromatic protons: δ 6.5–7.5 ppm; Methoxy (B1213986) protons: δ ~3.8 ppm; Methyl protons: δ ~2.4 ppm; Hydroxyl proton: broad singlet; NH proton: broad singlet > δ 8.0 ppm. | 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide, 5-methoxy-1H-indol-6-yl acetate |

| ¹³C NMR | Aromatic carbons: δ 100–155 ppm; Methoxy carbon: δ ~56 ppm; Methyl carbon: δ ~13 ppm. | 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide, 5-methoxy-1H-indol-6-yl acetate |

| HRMS | Validation of the exact molecular weight and elemental formula (C₁₀H₁₁NO₂). | 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide |

| IR Spectroscopy | Characteristic bands for O-H and N-H stretching (~3400-3100 cm⁻¹), C-O stretching (~1250 cm⁻¹), and aromatic C=C bonds (~1600 cm⁻¹). mdpi.com | 5-(1H-indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one |

Integrated Computational and Experimental Design Strategies

The integration of computational chemistry with experimental synthesis is a powerful strategy for accelerating the discovery of new molecules with desired properties. This synergistic approach allows for the rational design of derivatives of this compound.

Molecular Docking: For potential therapeutic applications, molecular docking simulations can predict how indole derivatives bind to biological targets, such as enzymes or receptors. For instance, docking studies on related compounds have been used to model interactions with serotonin (B10506) receptors. This allows for the pre-screening of virtual libraries of derivatives to identify candidates with the highest predicted binding affinity.

Pharmacokinetic Modeling: Computational tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new compounds. researchgate.net This helps in prioritizing the synthesis of molecules that are more likely to have favorable drug-like characteristics.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate molecular properties, predict reactivity, and analyze spectroscopic data, providing deeper insight into the electronic structure of the indole derivatives.

By using computational models to guide experimental work, researchers can focus synthetic efforts on the most promising candidates, saving time and resources.

Exploration of New Chemical Transformations and Applications

The this compound scaffold possesses several reactive sites—the hydroxyl group, the indole nitrogen, and the C3 position of the indole ring—that can be targeted for further chemical modification. Exploring new transformations at these sites can lead to novel derivatives with unique properties.

Functionalization of the Hydroxyl Group: The phenolic hydroxyl group can be readily converted into ethers, esters, or other functional groups to modulate the molecule's solubility, polarity, and biological activity.

Substitution at the Indole C3 Position: The C3 position of the indole ring is highly nucleophilic and susceptible to electrophilic substitution reactions like acylation or alkylation. This allows for the introduction of a wide variety of side chains.

N-Functionalization: The indole nitrogen can be alkylated or acylated to create N-substituted derivatives. This modification can significantly impact the molecule's steric and electronic properties.

Halogenation: Regioselective halogenation of the indole ring, for example with N-bromosuccinimide (NBS), can introduce a reactive handle for subsequent cross-coupling reactions, enabling the construction of more complex molecular architectures.

The exploration of these transformations can generate libraries of novel compounds derived from this compound for screening in various applications, from pharmaceuticals to advanced materials.

Q & A

Q. What are the recommended synthetic routes for 6-Methoxy-2-methyl-1H-indol-5-ol, and how do reaction conditions influence yield?

The synthesis typically involves modifying indole precursors. A common approach is functionalizing 5-methoxyindole derivatives via chlorination followed by catalytic reduction to introduce the hydroxy group at position 4. For example:

- Step 1 : Chlorination of 5-methoxy-2-methylindole using triphenylphosphine-carbon tetrachloride in acetonitrile.

- Step 2 : Catalytic hydrogenation (e.g., Pd/C or Raney Ni) to reduce the chloro intermediate to the hydroxy derivative .

Key Variables : - Temperature : Optimal yields are achieved at 50–70°C. Higher temperatures may promote side reactions.

- Catalyst Load : 5–10% Pd/C improves reduction efficiency.

Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >75% purity.

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : and NMR confirm substitution patterns (e.g., methoxy at C6, methyl at C2). Aromatic protons appear as doublets (δ 6.8–7.2 ppm) .

- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 191.12 [M+H] validate the molecular formula (CHNO) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves crystal structures, confirming bond angles and torsion angles critical for understanding steric effects .

Q. How does the stability of this compound impact experimental design?

The compound degrades under prolonged exposure to light or oxygen, with a half-life of ~48 hours in aqueous solutions (pH 7.4, 25°C). Key considerations:

- Storage : –20°C under argon; lyophilization improves long-term stability.

- Activity Monitoring : HPLC (C18 column, methanol/water mobile phase) tracks degradation products (e.g., quinone derivatives) .

Data Table :

| Condition | Degradation Rate (%/day) | Bioactivity Retention (%) |

|---|---|---|

| Dark, 4°C | 2.1 | 95 |

| Light, RT | 12.5 | 60 |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enzyme inhibition?

- Target Enzymes : COX-2 inhibition is hypothesized based on structural analogs (e.g., 5-methoxyindole derivatives) binding to the active site via hydrogen bonding (O–H···Arg120) and π-π stacking .

- Modifications :

- Methoxy Position : Moving the methoxy group from C6 to C5 reduces potency by 40% (IC shifts from 1.2 µM to 2.0 µM).

- Methyl Substitution : A bulkier group at C2 (e.g., ethyl) decreases solubility but enhances binding affinity .

Q. What computational methods predict the interaction of this compound with biological targets?

- Docking Studies : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions. The compound’s indole core aligns with hydrophobic pockets in COX-2 (Glide score: –8.2 kcal/mol) .

- MD Simulations : GROMACS simulations (100 ns) reveal stable binding conformations with RMSD < 2.0 Å .

Q. How to resolve contradictory data on the biological activity of this compound metabolites?

Conflicting reports arise from metabolite stability and assay conditions:

- Issue : The glucuronide metabolite retains 30% anti-inflammatory activity in vitro but is inactive in vivo due to rapid renal clearance .

- Resolution :

Q. What strategies separate enantiomers of chiral analogs of this compound?

Q. How to validate crystallographic data for this compound derivatives?

Q. What are the limitations of current synthetic methods for large-scale production?

Q. How does the compound’s fluorescence properties enable imaging applications?

- Excitation/Emission : λ = 340 nm, λ = 450 nm in PBS.

- Use : Track cellular uptake in cancer cells (HeLa) via confocal microscopy; photobleaching limits long-term tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.